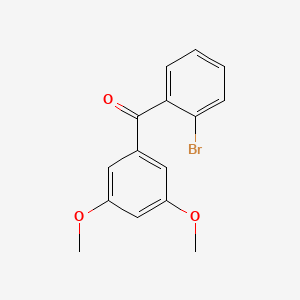

2-Bromo-3',5'-dimethoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTJMTZHOYTQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255149 | |

| Record name | (2-Bromophenyl)(3,5-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-04-9 | |

| Record name | (2-Bromophenyl)(3,5-dimethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(3,5-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 ,5 Dimethoxybenzophenone and Analogous Structures

Retrosynthetic Analysis of 2-Bromo-3',5'-dimethoxybenzophenone

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the most logical disconnections involve the carbon-bromine bond and the carbon-carbonyl bonds that form the benzophenone (B1666685) core.

The primary disconnection is the bond between the carbonyl carbon and the brominated phenyl ring. This bond is typically formed via a Friedel-Crafts acylation reaction. youtube.comorganic-chemistry.org This retrosynthetic step leads to two precursor synthons: a (3,5-dimethoxyphenyl)carbonyl cation and a 2-bromophenyl anion, or a 2-bromobenzoyl cation and a 1,3-dimethoxybenzene (B93181) anion.

Considering the forward reaction, the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 2-bromobenzoyl chloride would be problematic. The two methoxy (B1213986) groups are powerful ortho-, para-directing activators, which would likely lead to a mixture of products with acylation at the 4- and 6-positions relative to the methoxy groups, not the desired connectivity.

A more viable strategy involves the Friedel-Crafts acylation of bromobenzene (B47551) with a 3,5-dimethoxybenzoyl derivative. youtube.com This approach simplifies the control of regioselectivity for the methoxy groups, as they are introduced on a precursor before the formation of the benzophenone core. This leads to two key starting materials: bromobenzene and 3,5-dimethoxybenzoyl chloride. This strategy is outlined below.

Figure 1: Retrosynthetic Analysis of this compound

This image illustrates the key retrosynthetic disconnection for this compound, identifying 3,5-dimethoxybenzoyl chloride and bromobenzene as the primary precursors for a Friedel-Crafts acylation approach.

Precursor Synthesis Strategies

The success of the synthesis hinges on the efficient preparation of the key precursors identified in the retrosynthetic analysis.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring, creating aryl ketones. organic-chemistry.orgsigmaaldrich.com In the proposed synthesis of this compound, the core is constructed by reacting bromobenzene with 3,5-dimethoxybenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). rsc.org

The reaction proceeds via the formation of a highly electrophilic acylium ion from the 3,5-dimethoxybenzoyl chloride and AlCl₃. This electrophile then attacks the bromobenzene ring. Bromine is a deactivating but ortho-, para-directing substituent. libretexts.orglibretexts.org Consequently, the acylation yields a mixture of isomers: the primary product is 4-bromo-3',5'-dimethoxybenzophenone, resulting from substitution at the sterically less hindered para position, and the desired this compound is the minor ortho-substituted product. tcd.ie The separation of these isomers, typically by chromatography, is a critical step in obtaining the pure target compound.

Table 1: Products of Friedel-Crafts Acylation of Bromobenzene

| Reactants | Catalyst | Major Product (para) | Minor Product (ortho) |

|---|---|---|---|

| Bromobenzene + 3,5-Dimethoxybenzoyl chloride | AlCl₃ | 4-Bromo-3',5'-dimethoxybenzophenone | This compound |

The methoxy groups are introduced via the precursor 3,5-dimethoxybenzoyl chloride. This acyl chloride is readily prepared from the corresponding carboxylic acid, 3,5-dimethoxybenzoic acid, which is commercially available. The conversion is typically achieved by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of a base like pyridine. google.com This is a standard and high-yielding method for the synthesis of acyl chlorides. sigmaaldrich.comscbt.com

The reaction involves the conversion of the carboxylic acid into a highly reactive acyl chloride, which is then used directly in the Friedel-Crafts acylation step without extensive purification.

Regioselective Bromination Approaches for Benzophenone Derivatives

While the most logical synthesis of this compound involves a brominated starting material, it is instructive to consider the challenges of direct bromination on a pre-formed benzophenone skeleton. This approach requires precise control over the regioselectivity of the electrophilic substitution.

N-Bromosuccinimide (NBS) is a versatile and easy-to-handle reagent for electrophilic aromatic bromination. commonorganicchemistry.com Depending on the reaction conditions, NBS can be used to brominate both activated and deactivated aromatic rings. manac-inc.co.jp For highly deactivated rings, such as those found in benzophenones bearing electron-withdrawing groups, the reaction often requires a strong acid co-reagent. nih.govorganic-chemistry.org A common system for the bromination of deactivated aromatics involves treating the substrate with NBS in concentrated sulfuric acid. organic-chemistry.orgsci-hub.se This method enhances the electrophilicity of the bromine, allowing it to substitute onto the electron-poor ring.

Controlling the site of bromination on a substituted benzophenone is dictated by the directing effects of the existing substituents. savemyexams.com In the case of 3',5'-dimethoxybenzophenone, the two rings have vastly different reactivities.

Ring A (unsubstituted phenyl): This ring is deactivated by the electron-withdrawing effect of the ketone carbonyl group, which directs incoming electrophiles to the meta position. quora.com

Ring B (3',5'-dimethoxyphenyl): This ring is strongly activated by the two electron-donating methoxy groups, which are powerful ortho-, para-directors. organicchemistrytutor.com Although the carbonyl group is deactivating, the net effect of the two methoxy groups makes this ring significantly more electron-rich and reactive towards electrophiles than Ring A.

Direct electrophilic bromination of 3',5'-dimethoxybenzophenone would therefore overwhelmingly occur on the highly activated dimethoxy-substituted ring (Ring B) at the positions ortho to both methoxy groups (2'- and 6'-positions) or para to one and ortho to the other (4'-position). scielo.br Achieving bromination on the deactivated Ring A to produce the target compound is synthetically challenging and would likely require a multi-step process involving protection of the activated ring, which underscores the utility of the retrosynthetic pathway chosen in section 2.1.

Alternative Bromination Reagents and Conditions

While molecular bromine (Br₂) is a traditional brominating agent, its hazardous nature has prompted the exploration of safer and more selective alternatives. nih.gov For the synthesis of brominated aromatic compounds, including precursors to this compound, several alternative reagents and conditions are employed.

N-Bromosuccinimide (NBS) is a widely used and more convenient substitute for Br₂. masterorganicchemistry.com It provides a low, constant concentration of bromine, which can minimize side reactions. masterorganicchemistry.com NBS is particularly effective for the bromination of activated aromatic rings and can be used under various conditions, often in solvents like dichloromethane (B109758) or dimethylformamide. commonorganicchemistry.comchemicalbook.comscielo.br For instance, the bromination of 3,5-dimethoxybenzaldehyde, a potential precursor, can be achieved with NBS in dichloromethane at room temperature. chemicalbook.com

Other notable alternative brominating agents include:

Dibromoisocyanuric acid (DBI): This reagent is considered a mild yet highly effective brominating agent, often showing superior reactivity compared to NBS. tcichemicals.com For example, it can brominate nitrobenzene (B124822) in a very short time at room temperature. tcichemicals.com

In-situ generated bromine: To avoid the hazards of storing and handling molecular bromine, it can be generated directly within the reaction mixture. nih.gov A common method involves the oxidation of bromide salts (like KBr or HBr) with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite (B82951) (NaOCl). nih.gov This approach mitigates storage and transport risks, although the high reactivity of the reagents can sometimes lead to selectivity issues. nih.gov

Pyridinium hydrobromide perbromide (PHP) and Phenyltrimethylammonium perbromide (PTAB): These are considered milder brominating agents and can be useful alternatives in certain synthetic contexts. commonorganicchemistry.com

The choice of solvent is also crucial. While chlorinated solvents like carbon tetrachloride have been traditionally used, greener alternatives such as trifluorotoluene are now being explored. acsgcipr.orgwikipedia.org

Table 1: Comparison of Alternative Bromination Reagents

| Reagent | Advantages | Common Conditions |

| N-Bromosuccinimide (NBS) | Safer and more convenient than Br₂; provides a low concentration of Br₂. masterorganicchemistry.com | Used with a radical initiator for benzylic bromination or directly for activated aromatic rings. commonorganicchemistry.com |

| Dibromoisocyanuric acid (DBI) | Mild and highly effective, often superior to NBS. tcichemicals.com | Can be used in strong acids like concentrated sulfuric acid for deactivating rings. tcichemicals.com |

| In-situ generated Br₂ | Avoids storage and transport of hazardous Br₂. nih.gov | Oxidation of HBr or KBr with NaOCl or H₂O₂ in various solvents. nih.gov |

| Pyridinium hydrobromide perbromide (PHP) | Milder brominating agent. commonorganicchemistry.com | Used in acidic conditions for alpha bromination of ketones. commonorganicchemistry.com |

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. This involves a detailed look at both the bromination and benzophenone formation steps.

Detailed Mechanisms of Electrophilic Aromatic Bromination

The introduction of a bromine atom onto one of the aromatic rings is a classic example of electrophilic aromatic substitution (EAS). fiveable.me The generally accepted mechanism proceeds in two main steps. libretexts.org

Formation of the Electrophile and the Sigma Complex: The reaction begins with the polarization of the bromine molecule by a Lewis acid catalyst, such as FeBr₃, which makes one of the bromine atoms highly electrophilic. youtube.com The π electrons of the aromatic ring then attack the electrophilic bromine atom. idc-online.com This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex (also referred to as a Wheland intermediate). libretexts.orgnih.govwku.edu

Restoration of Aromaticity: In the second, faster step, a base (which can be the FeBr₄⁻ formed in the first step) removes a proton from the carbon atom bearing the bromine. idc-online.com This restores the stable aromatic ring and regenerates the Lewis acid catalyst, yielding the brominated aromatic product. libretexts.orgbyjus.com

Recent computational studies have introduced nuances to this classical mechanism. Some research suggests that for certain substrates, the reaction may proceed via an addition-elimination pathway without the formation of a stable, charged Wheland intermediate. chemistryworld.comugent.be The directing effects of substituents on the aromatic ring are crucial in determining the position of bromination. Electron-donating groups, such as the methoxy groups in the precursors to the target molecule, are typically ortho, para-directing. nih.gov

Mechanisms of Benzophenone Formation

The core structure of benzophenone is typically formed through a Friedel-Crafts acylation reaction. sigmaaldrich.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). byjus.comsigmaaldrich.com

The mechanism for Friedel-Crafts acylation involves the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl chloride to form a complex. sigmaaldrich.com This complex then cleaves to generate a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance. byjus.comsigmaaldrich.com

Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion electrophile. sigmaaldrich.com This step, similar to bromination, disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate. byjus.com

Deprotonation: A base removes a proton from the ring, restoring aromaticity and forming the aryl ketone. The Lewis acid catalyst is also regenerated in this step. byjus.com

It is important to note that Friedel-Crafts reactions have limitations. They are generally not effective on aromatic rings that are strongly deactivated or contain certain functional groups like amines that can react with the catalyst. sigmaaldrich.comlibretexts.org Alternative methods using amides activated by superelectrophiles have also been developed, proceeding through the formation of acyl cations. nih.gov

Advanced Purification and Isolation Techniques

After the synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities. Column chromatography and recrystallization are standard and effective methods for achieving high purity of solid organic compounds like this compound. scribd.comillinois.edu

Column Chromatography for Product Separation

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For compounds like substituted benzophenones, a common stationary phase is silica (B1680970) gel.

The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate), is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. Fractions are collected and analyzed (for example, by thin-layer chromatography) to identify those containing the pure product. High-performance liquid chromatography (HPLC) is a more advanced form of this technique that can be used for both analytical and preparative separations of benzophenone derivatives. sielc.com

Recrystallization for High Purity Obtainment

Recrystallization is a powerful technique for purifying solid compounds. mnstate.edu The principle is based on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. libretexts.org

The process generally involves:

Choosing a Suitable Solvent: An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. creative-chemistry.org.uk For benzophenone and its derivatives, common recrystallization solvents include methanol, ethanol, cyclohexane (B81311), and petroleum ether. scribd.comchemicalforums.com Solvent mixtures, such as ethanol-water, can also be effective. mnstate.eduyoutube.com

Dissolution: The impure solid is dissolved in the minimum amount of hot solvent to create a saturated solution. libretexts.org

Crystallization: The hot solution is allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, and it crystallizes out of the solution, while the impurities, being present in smaller amounts, remain dissolved. mnstate.edulibretexts.org

Isolation and Drying: The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. libretexts.orgcreative-chemistry.org.uk

The purity of the recrystallized product is typically confirmed by measuring its melting point; a sharp melting point close to the literature value indicates high purity. creative-chemistry.org.uk

Table 2: Common Solvents for Recrystallization of Benzophenone Derivatives

| Solvent | Polarity | Notes |

| Methanol/Ethanol | Polar | Often a good starting choice for moderately polar compounds. chemicalforums.com |

| Hexane/Petroleum Ether | Non-polar | Suitable for less polar compounds; impurities may be less soluble. chemicalforums.com |

| Cyclohexane | Non-polar | Another non-polar option for recrystallization. chemicalforums.com |

| Toluene | Non-polar | High boiling point allows for a large solubility difference between hot and cold. chemicalforums.com |

| Ethanol/Water | Mixed | A common mixed-solvent system where water acts as the "bad" solvent to induce crystallization. mnstate.edu |

| Acetonitrile | Polar Aprotic | Can be effective for compounds with aromatic rings. youtube.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 ,5 Dimethoxybenzophenone

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For 2-Bromo-3',5'-dimethoxybenzophenone, HRMS would provide the high-accuracy mass measurement of the molecular ion, allowing for the validation of its molecular formula, C₁₅H₁₃BrO₃. The theoretical exact mass of this compound can be calculated, and a measured value from an HRMS instrument would be expected to be within a few parts per million (ppm) of this calculated mass, providing strong evidence for the correct atomic constitution.

The presence of bromine is a key feature that would be readily identifiable in the mass spectrum due to its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by approximately 2 mass-to-charge units (m/z). The molecular ion peak (M⁺) would therefore appear as a characteristic doublet, as would any fragment ions that retain the bromine atom.

A primary fragmentation event would be the cleavage of the bond between the carbonyl group and the substituted phenyl ring (α-cleavage), leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105.0335 and a 2-bromo-3,5-dimethoxyphenyl radical. Alternatively, cleavage on the other side of the carbonyl group would yield a 2-bromo-3,5-dimethoxybenzoyl cation.

Further fragmentation of the 2-bromo-3,5-dimethoxyphenyl portion would likely involve the loss of one or both methoxy (B1213986) groups (-OCH₃), resulting in fragments corresponding to the loss of 31 Da (for each methoxy group). The sequential loss of a methyl radical (•CH₃) followed by a carbon monoxide (CO) molecule from the methoxy group is also a plausible fragmentation pathway.

Predicted High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Structure | Calculated m/z |

| [C₁₅H₁₃⁷⁹BrO₃]⁺ | Molecular Ion | 336.0048 |

| [C₁₅H₁₃⁸¹BrO₃]⁺ | Molecular Ion Isotope | 338.0028 |

| [C₁₄H₁₀⁷⁹BrO₂]⁺ | [M - OCH₃]⁺ | 304.9864 |

| [C₁₄H₁₀⁸¹BrO₂]⁺ | [M - OCH₃]⁺ Isotope | 306.9844 |

| [C₈H₆⁷⁹BrO₂]⁺ | [2-bromo-3,5-dimethoxybenzoyl]⁺ | 232.9551 |

| [C₈H₆⁸¹BrO₂]⁺ | [2-bromo-3,5-dimethoxybenzoyl]⁺ Isotope | 234.9531 |

| [C₇H₅O]⁺ | [Benzoyl]⁺ | 105.0335 |

| [C₆H₅]⁺ | [Phenyl]⁺ | 77.0391 |

This table represents predicted data based on chemical principles, as experimental data is not available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions.

The benzophenone (B1666685) chromophore itself typically exhibits two main absorption bands. The strong absorption band, usually found at shorter wavelengths (around 250 nm), is attributed to the π → π* transition of the conjugated system involving the phenyl rings and the carbonyl group. A weaker, longer-wavelength absorption band (around 340 nm) is characteristic of the n → π* transition, which involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.

The substitution pattern on the phenyl rings significantly influences the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. The presence of the two methoxy groups (-OCH₃) on one of the phenyl rings is expected to have a notable effect. As electron-donating groups, the methoxy substituents will likely cause a bathochromic shift (red shift) of the π → π* band to a longer wavelength compared to unsubstituted benzophenone. This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atoms.

While specific experimental UV-Vis data for this compound is not available in the reviewed literature, a hypothetical spectrum can be described based on the analysis of similar compounds.

Predicted UV-Vis Absorption Data for this compound

| Transition | Expected λ_max Range (nm) | Chromophore |

| π → π | 260 - 290 | Benzoyl group with dimethoxy substituents |

| n → π | 340 - 360 | Carbonyl group |

This table represents predicted data based on the analysis of similar chemical structures, as experimental data is not publicly available.

The solvent used for UV-Vis analysis can also influence the spectrum. Polar solvents can stabilize the ground state of the n → π* transition more than the excited state, leading to a hypsochromic (blue) shift. Conversely, the π → π* transition often shows a slight bathochromic shift in polar solvents.

Computational Chemistry and Theoretical Studies of 2 Bromo 3 ,5 Dimethoxybenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. scielo.br By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like 2-Bromo-3',5'-dimethoxybenzophenone.

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Geometry optimization calculations are used to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For benzophenone (B1666685) and its derivatives, a key structural feature is the non-coplanar arrangement of the two phenyl rings relative to the central carbonyl group. nih.govresearchgate.net This twisting is a result of steric hindrance between the ortho-hydrogens (or substituents) on the rings.

The conformation of this compound is primarily defined by the dihedral angles (τ₁ and τ₂) describing the rotation of the 2-bromophenyl and 3,5-dimethoxyphenyl rings out of the plane of the carbonyl group. Studies on various substituted benzophenones have shown that these twist angles can range widely, from as low as 38° to over 83°, depending on the nature and position of the substituents. nih.govresearchgate.net For this compound, the bulky bromine atom at the ortho position is expected to induce a significant twist in the 2-bromophenyl ring to minimize steric repulsion. The 3',5'-dimethoxy-substituted ring, lacking ortho substituents, would likely exhibit a smaller, yet still non-zero, twist angle typical for benzophenones. researchgate.net These optimized geometries are the starting point for most other computational analyses.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. joaquinbarroso.com A small gap suggests high reactivity, while a large gap implies high stability.

For a molecule like this compound, the HOMO is expected to be primarily localized on the electron-rich 3,5-dimethoxyphenyl ring, which is activated by the electron-donating methoxy (B1213986) groups. Conversely, the LUMO is anticipated to be distributed over the carbonyl group and the electron-withdrawing 2-bromophenyl ring. scialert.netresearchgate.net The energy of the LUMO is particularly important as it relates to the molecule's reduction potential. researchgate.net Calculations on similar molecules, such as dimethoxybenzophenone, using DFT methods like B3LYP/6-31+G(d) provide estimates for these energy levels. scialert.net

Table 1: Representative Frontier Orbital Energies for Benzophenone Derivatives This table presents illustrative data based on computational studies of related compounds to approximate the values for this compound.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Benzophenone | B3LYP/6-311G(d,p) | -7.29 | -2.52 | 4.77 | |

| Dimethoxybenzophenone (DMB) | B3LYP/6-31+G(d) | -6.10 | -1.77 | 4.33 | scialert.net |

| 2-Amino-5-chlorobenzophenone | B3LYP/6-31+G(d,p) | -5.65 | -1.80 | 3.85 | researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. rsc.org It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. A wide variety of functionals exist, each with different levels of theory and parameterization. Common choices for organic molecules include hybrid functionals like B3LYP, which incorporates a portion of exact Hartree-Fock exchange, and range-separated functionals like CAM-B3LYP, which are often better for describing electronic excitations. scielo.brresearchgate.netresearchgate.net

The basis set determines the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are widely used and offer a good compromise between accuracy and computational cost. researchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution in molecules with heteroatoms and potential for weak interactions. rsc.org Comparing results from different functional and basis set combinations is essential to ensure the reliability of the computational predictions. nih.gov

Table 2: Comparison of Common DFT Functionals for Aromatic Compounds This table provides a general comparison of DFT functionals often used in the study of aromatic ketones.

| Functional | Type | Strengths | Common Applications |

|---|---|---|---|

| B3LYP | Hybrid-GGA | Good balance of accuracy and cost for ground-state geometries and energies. rsc.org | Geometry optimization, vibrational frequencies, reaction energies. researchgate.net |

| CAM-B3LYP | Range-separated Hybrid | Improved performance for charge-transfer and electronic excitations. researchgate.net | TD-DFT calculations, electronic spectra, non-covalent interactions. scielo.br |

| ωB97X-D | Range-separated Hybrid with Dispersion Correction | Includes empirical dispersion correction for better description of van der Waals forces. | Intermolecular interactions, conformational analysis of flexible molecules. |

| M06-2X | Hybrid Meta-GGA | Broad applicability, good for thermochemistry and non-covalent interactions. rsc.org | Main-group chemistry, reaction kinetics, conformational energies. |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing electron density topology to partition a molecule into atomic basins. arxiv.org This approach allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at specific points called bond critical points (BCPs).

For this compound, QTAIM analysis can be used to quantify the strength and nature of its intramolecular bonds (e.g., C=O, C-Br, C-C). More importantly, it can characterize weak intermolecular interactions that govern how the molecules pack in the solid state. acs.org Studies on related bromo-methoxy compounds have used QTAIM to analyze interactions such as C-H···O hydrogen bonds and Br···Br halogen bonds. scielo.brresearchgate.net The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators: a low ρ and a positive ∇²ρ are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces. This analysis is crucial for understanding the supramolecular chemistry of the compound.

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 3 ,5 Dimethoxybenzophenone

Reactivity at the Bromine Substituent

The carbon-bromine bond in 2-Bromo-3',5'-dimethoxybenzophenone is a key site for chemical reactions, enabling nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and radical reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for aryl halides. In this reaction, a nucleophile replaces the bromine atom on the aromatic ring. The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.comlibretexts.org This intermediate is stabilized by resonance. youtube.com Subsequently, the bromine atom is eliminated, restoring the aromaticity of the ring. youtube.comlibretexts.org

The presence of electron-withdrawing groups on the aromatic ring can activate it towards nucleophilic attack, making the ring more electrophilic and stabilizing the anionic intermediate. youtube.comyoutube.commasterorganicchemistry.com Conversely, electron-donating groups can deactivate the ring. The rate of reaction is also influenced by the nature of the leaving group; however, in contrast to S_N2 reactions, fluoride (B91410) is often the best leaving group in S_NAr due to its high electronegativity, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. youtube.com

Another pathway for nucleophilic aromatic substitution involves the formation of a highly reactive benzyne (B1209423) intermediate through an elimination-addition mechanism. youtube.com This typically occurs in the presence of a very strong base.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. qualitas1998.netyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govtcichemicals.com The catalytic cycle generally involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.govtcichemicals.com The choice of base is crucial and can influence the reaction rate. organic-chemistry.org Steric hindrance near the reaction site can affect the reaction's efficiency. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. nih.gov The reaction is often stereoselective, favoring the formation of the trans isomer. organic-chemistry.org Various palladium sources, such as palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), can be used as catalysts. wikipedia.org

Table 1: Comparison of Suzuki-Miyaura and Heck Reactions

| Feature | Suzuki-Miyaura Coupling | Heck Reaction |

|---|---|---|

| Coupling Partner | Organoboron compound | Alkene |

| Bond Formed | C(sp2)-C(sp2) or C(sp2)-C(sp3) | C(sp2)-C(sp2) (alkene) |

| Key Mechanistic Steps | Oxidative addition, transmetalation, reductive elimination | Oxidative addition, migratory insertion, β-hydride elimination |

| Stereoselectivity | Not typically a factor in the coupling step itself | Often yields the trans alkene product organic-chemistry.org |

Radical Reactions Involving Carbon-Bromine Bond Homolysis

The carbon-bromine bond can undergo homolytic cleavage when exposed to radical initiators, such as light or certain chemical reagents, to form an aryl radical. youtube.com This radical can then participate in various subsequent reactions. For instance, radical bromination can occur at positions allylic to a double bond or benzylic to an aromatic ring using reagents like N-bromosuccinimide (NBS) under radical conditions. youtube.com While direct radical abstraction of the bromine from an unactivated aryl bromide is less common than palladium-catalyzed reactions, the generation of aryl radicals can be a key step in certain synthetic transformations.

Reactivity of the Methoxy (B1213986) Groups

The two methoxy groups on the other aromatic ring of this compound significantly influence the reactivity of that ring.

Electrophilic Aromatic Substitution on the Dimethoxy-Substituted Ring

The methoxy groups are strong activating groups and ortho, para-directors in electrophilic aromatic substitution (EAS) reactions. libretexts.orglibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. minia.edu.egwikipedia.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.org

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The presence of two methoxy groups at the 3' and 5' positions directs incoming electrophiles to the positions ortho and para to them. In this specific case, the 2', 4', and 6' positions are activated. The regiochemical outcome of the substitution will depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in the distribution of isomers.

Oxidative Transformations of Methoxy Groups

Methoxy groups on an aromatic ring can undergo oxidative demethylation, typically mediated by enzymes like cytochromes P450 or by chemical oxidants. nih.govrsc.org This process converts the methoxy group into a hydroxyl group. For instance, some methoxylated flavonoids are known to be O-demethylated by human P450 enzymes. nih.gov In some cases, photo-oxidation can lead to the transformation of methoxy-substituted aromatic compounds. rsc.org The susceptibility of the methoxy groups in this compound to oxidative cleavage would depend on the specific oxidizing agent and reaction conditions employed.

Demethylation Strategies

Demethylation of aryl methyl ethers, such as the methoxy groups in this compound, is a crucial transformation in organic synthesis. Various reagents can achieve this, with the choice often depending on the desired regioselectivity and the presence of other functional groups.

Commonly used Lewis acids for demethylation include boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), and aluminum chloride (AlCl₃). researchgate.net Protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are also effective. researchgate.net The reaction with BBr₃ is particularly widespread and often results in high yields of the corresponding phenol (B47542). researchgate.net For instance, the treatment of methoxymethyl-substituted aryl methyl ethers with BBr₃, followed by the addition of methanol, has been shown to afford the corresponding phenols in high yields. researchgate.net

The regioselectivity of demethylation can be influenced by the reaction conditions and the substitution pattern on the aromatic ring. In some cases, the formation of byproducts can occur. For example, during the synthesis of certain diethystilbestrol analogs, different demethylation products and double bond isomers were observed under varying conditions. epa.govsioc-journal.cn

Table 1: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Type | Reference |

| Boron tribromide (BBr₃) | Lewis Acid | researchgate.net |

| Boron trichloride (BCl₃) | Lewis Acid | researchgate.netresearchgate.net |

| Aluminum chloride (AlCl₃) | Lewis Acid | researchgate.net |

| Hydrobromic acid (HBr) | Protic Acid | researchgate.net |

| Hydroiodic acid (HI) | Protic Acid | researchgate.net |

Transformations of the Benzophenone (B1666685) Carbonyl Moiety

The carbonyl group of the benzophenone core is a key site for a variety of chemical transformations, enabling the synthesis of diverse derivatives.

Reduction Reactions to Secondary Alcohols

The reduction of the carbonyl group in this compound to a secondary alcohol, (2-bromophenyl)(3,5-dimethoxyphenyl)methanol, can be accomplished using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These hydride reagents donate a hydride ion (H⁻) to the electrophilic carbonyl carbon, which upon workup with a proton source, yields the corresponding alcohol. youtube.com

The choice of reducing agent can be critical to avoid unwanted side reactions, especially when other reducible functional groups are present. For instance, catalytic hydrogenation can also be employed for the reduction of carbonyl groups.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This nucleophilic addition reaction is a fundamental process in organic chemistry, leading to the formation of a new carbon-nucleophile bond and converting the carbonyl carbon from sp² to sp³ hybridization. masterorganicchemistry.com

Examples of nucleophiles that can add to the carbonyl group include organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi). youtube.com These reactions result in the formation of tertiary alcohols after acidic workup. Other nucleophiles, such as cyanide ion (CN⁻), can also add to the carbonyl group to form cyanohydrins. masterorganicchemistry.com The reversibility of the nucleophilic addition depends on the basicity of the incoming nucleophile. masterorganicchemistry.com

Photochemical Reactivity and Mechanisms

The benzophenone moiety in this compound is a well-known photosensitizer, and its photochemical behavior is of significant interest.

Photoinduced Electron Transfer (PET) Processes

Upon absorption of UV light, benzophenones are excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is a powerful oxidant and can participate in photoinduced electron transfer (PET) processes. The efficiency and kinetics of these processes are influenced by the substituents on the benzophenone core. nih.gov For instance, the photoreduction of benzophenone derivatives is affected by ring substitution, which alters the activation energy of the process. nih.gov

Formation and Reactivity of Photogenerated Intermediates (e.g., Radicals, Carbenes)

The excited triplet state of benzophenone can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. nih.gov For example, in the presence of isopropyl alcohol, benzophenone derivatives are photoreduced, and the rate of this reaction depends on the stability of the resulting aromatic ketyl radicals. nih.gov

In some photochemical reactions, benzophenone can lead to the formation of radical pairs. For instance, irradiation of benzophenone in the presence of cyclohexane (B81311) can result in the formation of a radical pair after hydrogen abstraction from cyclohexane by the excited benzophenone. ucla.edu These photogenerated intermediates are highly reactive and can undergo various subsequent reactions, such as dimerization or collapse to form new products. ucla.edu

Intramolecular Photorearrangements

Upon absorption of light, typically in the UV region, benzophenones are excited from the ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet excited state (T₁). bgsu.edu This triplet state is the primary actor in the subsequent photochemical reactions of most benzophenones. bgsu.edu For this compound, several intramolecular photorearrangements, common to substituted ketones, can be postulated.

The most prominent of these are the Norrish Type I and Type II reactions. wikipedia.orgchem-station.com

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond between the carbonyl group and one of the adjacent α-carbons. wikipedia.org This α-scission results in the formation of two radical fragments. For this compound, this would lead to a 2-bromo-3,5-dimethoxyphenyl radical and a benzoyl radical. These radicals can then undergo various secondary reactions, such as recombination or decarbonylation.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. wikipedia.orgyoutube.com This biradical can then either cleave to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative (a process known as the Norrish-Yang reaction). wikipedia.orgresearchgate.net The viability of this pathway for this compound depends on the presence and accessibility of a γ-hydrogen on an alkyl chain, which is not present in the parent structure but could be relevant in derivatives.

In the context of this compound itself, without an appropriate alkyl chain, the Norrish Type I cleavage is a more likely intramolecular photoreaction. The photochemistry can also be influenced by the substituents; for instance, methoxy groups have been shown to affect the efficiency of photouncaging in related aromatic ketone systems. mdpi.com

Mechanistic Insights from Related Aromatic Ketones

The study of benzophenone and its derivatives provides a robust framework for understanding the probable reaction mechanisms of this compound. nih.govacs.org The primary photochemical process for aromatic ketones is often an intermolecular hydrogen abstraction from a suitable donor molecule (like a solvent) by the triplet-state ketone. acs.orgyoutube.com

Upon photoexcitation, the benzophenone moiety transitions to its n-π* triplet excited state. youtube.com This species behaves like a radical and can abstract a hydrogen atom from a hydrogen-donating solvent (e.g., isopropyl alcohol) to form a ketyl radical. youtube.comresearchgate.net In the case of this compound, this would result in a (2-bromo-3,5-dimethoxyphenyl)(phenyl)hydroxymethyl radical. Two of these ketyl radicals can then dimerize to form a pinacol, the corresponding 1,2-diol. beilstein-journals.org

Photoexcitation: The ketone absorbs a photon (hν) and forms a triplet excited state.

Hydrogen Abstraction: The excited ketone abstracts a hydrogen atom from a donor (R-H).

Dimerization: Two ketyl radicals combine to form the final product.

This photoreduction is a well-established reaction for benzophenones. bgsu.eduresearchgate.net The kinetics and quantum yield of these reactions are influenced by the nature of the substituents on the aromatic rings. bgsu.edu

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of this compound are determined by the ease with which it can accept or donate electrons. The substituents play a critical role in modulating the redox potentials.

Cyclic Voltammetry Studies of Substituted Benzophenones

Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of electroactive species like benzophenones. researchgate.net Studies on benzophenone itself in aprotic solvents show that its reduction occurs in two distinct, successive one-electron steps. researchgate.net The first step is a reversible reduction to a stable radical anion (ketyl), and the second is a further reduction to a dianion. researchgate.net

Below is a table summarizing the effect of different substituents on the first reduction potential of benzophenone, as observed in studies of various derivatives.

| Substituent Group | Electronic Effect | Effect on Reduction Potential | Example Compound (from literature) |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | Makes reduction more difficult (more negative potential) | 4-Methoxybenzophenone |

| -CH₃ (Methyl) | Electron-donating | Makes reduction more difficult (more negative potential) | 4-Methylbenzophenone |

| -H (Unsubstituted) | Reference | Reference potential | Benzophenone |

| -Cl (Chloro) | Electron-withdrawing | Makes reduction easier (less negative potential) | 4-Chlorobenzophenone |

| -CH₂Br (Bromomethyl) | Electron-withdrawing | Makes reduction easier (less negative potential) | 4-(Bromomethyl)benzophenone |

Electron Transfer Mechanisms in Reduction and Oxidation

The reduction of benzophenones in aprotic media is a classic example of a sequential electron transfer mechanism. researchgate.netyoutube.com

Reduction:

First Electron Transfer: The neutral benzophenone molecule (BP) accepts one electron to form a radical anion (BP•⁻). This process is typically electrochemically reversible. researchgate.net BP + e⁻ ⇌ BP•⁻

Second Electron Transfer: The radical anion can accept a second electron to form a dianion (BP²⁻). This step is often less reversible, as the dianion is highly basic and can react with trace amounts of proton donors in the medium. researchgate.net BP•⁻ + e⁻ ⇌ BP²⁻

Oxidation: The oxidation of benzophenones is generally more difficult and often occurs at high positive potentials, frequently leading to irreversible processes. researchgate.net The mechanism can be complex and may involve the substituents or the solvent. In some cases, photo-induced electron transfer can occur where an excited state of the benzophenone is reduced by a suitable electron donor, effectively oxidizing the donor molecule. acs.orgrsc.org

Influence of Halogen and Methoxy Substituents on Redox Potentials

The specific substituents on this compound—one bromine atom and two methoxy groups—have opposing electronic effects that influence its redox potentials.

Methoxy Groups (-OCH₃): As strong electron-donating groups (through resonance), the two methoxy groups at the 3' and 5' positions increase the electron density on the aromatic ring system. This makes the molecule harder to reduce (shifts reduction potential to more negative values) and easier to oxidize (shifts oxidation potential to less positive values). nih.govdoaj.org

Bromine Atom (-Br): As a halogen, bromine is an electron-withdrawing group (through induction) but a weak deactivator. Its presence makes the molecule easier to reduce compared to an unsubstituted analog. rsc.org The inductive withdrawal of electron density from the ring system lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating electron acceptance.

The net effect on the redox potential of this compound is a combination of these influences. The two strong electron-donating methoxy groups on one ring will likely have a more dominant effect than the single electron-withdrawing bromine atom on the other ring. Therefore, it is predicted that the reduction potential of this compound will be more negative than that of unsubstituted benzophenone.

| Substituent | Position | Electronic Effect | Predicted Impact on Reduction Potential (Ered) | Predicted Impact on Oxidation Potential (Eox) |

|---|---|---|---|---|

| Bromo | 2 | Inductively Withdrawing | Makes Ered less negative | Makes Eox more positive |

| Dimethoxy | 3', 5' | Resonantly Donating | Makes Ered more negative | Makes Eox less positive |

| Overall Molecule | Donating effect likely dominates | Ered likely more negative than unsubstituted benzophenone | Eox likely less positive than unsubstituted benzophenone |

Advanced Applications and Derivatization Strategies for 2 Bromo 3 ,5 Dimethoxybenzophenone

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The presence of a reactive bromine atom and multiple functional groups in 2-Bromo-3',5'-dimethoxybenzophenone makes it an important intermediate in the synthesis of more complex organic structures. The bromine atom, in particular, serves as a handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Precursor for Construction of Complex Organic Molecules

This compound serves as a key starting material for the synthesis of intricate molecular architectures, including biologically active compounds and natural products. For instance, derivatives of bromo-dimethoxyphenyl compounds are utilized in the synthesis of pharmaceutical intermediates. A notable example is the use of related bromo-dimethoxy-phenyl compounds in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related conditions. google.comgoogle.com The synthesis often involves the transformation of the bromo-substituent into other functional groups or using it as a point of attachment for larger molecular fragments.

Furthermore, bromophenol derivatives, which can be synthesized from precursors like this compound, are found in marine life and exhibit a range of biological activities, including antioxidant and enzyme inhibition properties. researchgate.net The synthesis of these natural products often involves multi-step sequences where the bromo-aromatic core is strategically modified. researchgate.net

Diversification of Benzophenone-Based Scaffolds

The benzophenone (B1666685) scaffold is a privileged structure in medicinal chemistry and materials science. The ability to diversify this scaffold using this compound as a starting material is of significant interest. Palladium-catalyzed cross-coupling reactions are instrumental in this diversification.

The Suzuki-Miyaura coupling , which pairs organoboron compounds with organic halides, is a powerful tool for creating carbon-carbon bonds. libretexts.orgnih.govnih.govillinois.eduuwindsor.ca This reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups at the position of the bromine atom in this compound, leading to a wide array of novel benzophenone derivatives. These derivatives can be screened for various biological activities or tailored for specific material properties.

The Heck reaction , another palladium-catalyzed process, enables the coupling of the aryl bromide with alkenes to form substituted alkenes. researchgate.netnih.govnih.gov This reaction is particularly useful for synthesizing stilbene (B7821643) and cinnamic acid derivatives, which are known to have interesting photophysical and biological properties.

The Sonogashira coupling provides a route to connect terminal alkynes with the benzophenone core, introducing a linear, rigid alkyne linker. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netsioc-journal.cn This is valuable for constructing extended π-conjugated systems relevant to organic electronics and for synthesizing complex natural products.

Exploration in Materials Science

The unique electronic and photophysical properties of the benzophenone core make this compound an attractive building block for the development of advanced materials.

Integration into Functional Materials (e.g., Photoactive, Optoelectronic)

Benzophenone derivatives are well-known for their use as photoinitiators in polymerization processes due to their ability to absorb UV light and generate reactive radical species. By functionalizing this compound, it is possible to incorporate this photoactive moiety into larger systems or to tune its absorption and reactivity.

Furthermore, the extended π-conjugated systems that can be synthesized from this compound via cross-coupling reactions are of interest for optoelectronic applications. These materials can exhibit properties suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The dimethoxy groups on the benzophenone scaffold can influence the electronic properties and solubility of the resulting materials.

Design of Novel Polymeric Architectures

The bifunctional nature of this compound (with the bromine atom and the benzophenone carbonyl group) allows for its use in the design of novel polymers. For example, it can be used as a monomer in polycondensation reactions or as an initiator in photopolymerization.

The Heck reaction, for instance, is a valuable tool for polymer synthesis, allowing for the creation of poly(phenylenevinylene) (PPV) and other conjugated polymers. researchgate.netnih.gov By employing a di-functionalized derivative of this compound, it could be incorporated into the main chain of a polymer, imparting specific photophysical or electronic properties to the resulting material.

Strategies for Functional Derivatization

The bromine atom on the this compound ring is the primary site for a multitude of chemical transformations, enabling the synthesis of a vast library of derivatives. The most prominent strategies involve palladium-catalyzed cross-coupling reactions.

A summary of key derivatization reactions is presented in the table below:

| Reaction Name | Reagents/Catalyst | Product Type | Potential Applications |

| Suzuki-Miyaura Coupling | Aryl/alkyl boronic acid or ester, Pd catalyst, base | Biaryls, alkyl-substituted benzophenones | Pharmaceuticals, organic electronics |

| Heck Reaction | Alkene, Pd catalyst, base | Stilbenes, cinnamates | Photoactive materials, drug discovery |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl alkynes | Conjugated materials, natural product synthesis |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Aryl amines | Pharmaceuticals, materials science |

| Stille Coupling | Organostannane, Pd catalyst | Biaryls, vinyl benzophenones | Organic synthesis |

| Cyanation | Cyanide source (e.g., KCN, Zn(CN)₂), Pd catalyst | Benzoylbenzonitriles | Chemical intermediates |

The Suzuki-Miyaura reaction stands out for its versatility and functional group tolerance, allowing for the introduction of a wide range of substituents. libretexts.orgnih.govnih.govillinois.eduuwindsor.ca The Heck reaction is ideal for creating vinylene-linked structures, which can extend the conjugation of the system. researchgate.netnih.govnih.gov The Sonogashira coupling is the method of choice for introducing alkyne functionalities, leading to linear and rigid molecular extensions. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netsioc-journal.cn

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, opening up access to a variety of aniline (B41778) derivatives with potential applications in pharmaceuticals and as hole-transporting materials in organic electronics. The Stille coupling , while using toxic organotin reagents, is also a powerful method for C-C bond formation. Finally, cyanation reactions can introduce a nitrile group, which is a versatile functional group that can be further transformed into amines, carboxylic acids, or tetrazoles.

Through the strategic application of these and other synthetic methods, this compound can be elaborated into a diverse range of complex and functional molecules, underscoring its importance as a building block in modern chemical research.

Introduction of Diverse Chemical Moieties via Bromine Replacement

The bromine atom on the phenyl ring of this compound is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. While specific examples for this compound are not extensively documented in publicly available literature, the general applicability of the Suzuki-Miyaura coupling to brominated aromatic compounds is well-established. nih.govillinois.edu For instance, the coupling of various aryl bromides with arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base. nih.gov The reaction of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids to yield 2,5-biaryl-3-hexylthiophenes demonstrates the feasibility of such transformations on brominated aromatic systems. nih.gov A similar approach could be envisioned for this compound to introduce a variety of aryl or heteroaryl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamine derivatives. The reaction of aryl halides with amines is a cornerstone of modern synthetic chemistry. nih.gov For example, regioselective amination has been successfully performed on bromobenzophenone derivatives using Buchwald conditions. nih.gov The amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine with various amines further illustrates the broad scope of this reaction. researchgate.net This methodology could be applied to this compound to synthesize a library of novel amino-substituted benzophenones.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes, which are important building blocks in organic synthesis. researchgate.net The Sonogashira coupling has been successfully applied to a variety of aryl bromides, including bromoindoles and bromopyridines, under mild conditions. researchgate.netchemspider.com It is therefore highly probable that this compound could undergo Sonogashira coupling to introduce various alkynyl moieties.

The following interactive table summarizes representative conditions for these cross-coupling reactions on analogous brominated aromatic compounds.

| Reaction Type | Aryl Bromide Substrate (Analogous) | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane/H2O | Biaryl-substituted thiophene |

| Buchwald-Hartwig Amination | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd2(dba)3]/(±)-BINAP | NaOtBu | Toluene | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine |

| Sonogashira Coupling | 5-Bromoindole | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | DMF | 5-(Phenylethynyl)indole |

Chemical Modifications of Methoxy (B1213986) Groups for Tailored Functionality

The two methoxy groups on the benzophenone scaffold offer additional opportunities for chemical modification, primarily through demethylation to reveal the corresponding phenol (B47542) functionalities. These phenolic hydroxyl groups can then serve as points for further derivatization, such as etherification or esterification, to fine-tune the properties of the molecule.

The resulting dihydroxy-bromobenzophenone would be a valuable intermediate. The phenolic hydroxyl groups would increase the polarity of the molecule and provide sites for introducing new functional groups through reactions such as Williamson ether synthesis or ester formation. This would allow for the attachment of a wide range of substituents, including alkyl chains, polyethylene (B3416737) glycol (PEG) chains to modify solubility, or other pharmacologically active moieties.

The following table provides a conceptual overview of the potential for methoxy group modification and subsequent derivatization.

| Transformation | Reagent/Condition (Conceptual) | Intermediate/Product | Potential Subsequent Derivatization |

|---|---|---|---|

| Demethylation | Boron tribromide (BBr3) in an inert solvent | 2-Bromo-3',5'-dihydroxybenzophenone | Etherification, Esterification, Glycosylation |

| Etherification (Post-demethylation) | Alkyl halide, Base (e.g., K2CO3) | 2-Bromo-3',5'-dialkoxybenzophenone | Introduction of tailored lipophilic or hydrophilic chains |

| Esterification (Post-demethylation) | Acyl chloride or Carboxylic acid with coupling agent | 2-Bromo-3',5'-bis(acyloxy)benzophenone | Attachment of prodrug moieties or other functional groups |

Solid State Characterization and Intermolecular Interactions

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

The crystal structure of 2-Bromo-3,5-dimethoxybenzaldehyde (B1624352) has been determined by single-crystal X-ray diffraction. A suitable single crystal is selected, mounted on a diffractometer, and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to yield the unit cell parameters and the electron density map of the crystal. From this map, the atomic positions are determined and refined.

The crystallographic data for 2-Bromo-3,5-dimethoxybenzaldehyde is cataloged in the Cambridge Structural Database (CSD) under the deposition number CCDC 276704 . nih.gov While the full crystallographic information file (CIF) contains extensive detail, a summary of the key crystal data and refinement parameters is typically presented as follows:

| Parameter | Value |

| CCDC Number | 276704 |

| Chemical Formula | C₉H₉BrO₃ |

| Formula Weight | 245.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not publicly available |

| b (Å) | Data not publicly available |

| c (Å) | Data not publicly available |

| α (°) | 90 |

| β (°) | Data not publicly available |

| γ (°) | 90 |

| Volume (ų) | Data not publicly available |

| Z | 4 |

| R-factor (%) | Data not publicly available |

Note: Specific unit cell dimensions and refinement statistics are contained within the full crystallographic data file, which is not publicly accessible through standard search protocols.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

Spectroscopic Correlation with Solid-State Structures

Spectroscopic techniques provide information about the chemical environment and bonding within a molecule, which can be correlated with the structural data obtained from X-ray crystallography.

For 2-Bromo-3,5-dimethoxybenzaldehyde, the solid-state infrared (IR) spectrum would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. For instance, the carbonyl (C=O) stretching frequency would be sensitive to its participation in intermolecular interactions, such as C-H···O hydrogen bonds. A shift in this frequency compared to the solution or gas phase can provide evidence for such interactions in the solid state.

Similarly, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the local environment of the atoms in the crystal. The chemical shifts of the carbon and hydrogen atoms in the solid-state ¹³C and ¹H NMR spectra would be influenced by the molecular conformation and intermolecular interactions present in the crystal lattice, offering a complementary perspective to the diffraction data.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3',5'-dimethoxybenzophenone, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a pre-functionalized benzophenone precursor. A common approach is electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example, introducing bromine at the 2-position requires directing groups (e.g., methoxy groups at 3' and 5') to ensure regioselectivity . Key parameters include:

- Temperature : Reactions often proceed at 0–25°C to minimize side reactions like over-bromination.

- Catalysts : Lewis acids (e.g., AlCl₃ or FeCl₃) enhance electrophilic substitution efficiency .

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for solubility and inertness.

Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–85% depending on purity of starting materials .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to bromine’s deshielding effect) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₁₃BrO₃: calculated 336.09 g/mol) .

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of bromine and methoxy groups .

Q. How does the compound’s stability vary under different storage conditions?

- Light Sensitivity : The benzophenone core is prone to photodegradation; store in amber vials at –20°C .

- Thermal Stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) shows an endothermic peak at 142–146°C .

- Moisture Sensitivity : Hygroscopicity is low, but prolonged exposure to humidity may hydrolyze methoxy groups. Use desiccants for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the role of bromine in photochemical reactions involving this compound?

Bromine acts as a heavy atom, enhancing intersystem crossing (ISC) efficiency via the spin-orbit coupling effect. In photocatalysis, this property is leveraged in energy-transfer reactions (e.g., [Ir(ppy)₃] as a photosensitizer) to generate triplet excited states . Computational studies (DFT/TD-DFT) reveal that bromine’s electron-withdrawing effect stabilizes charge-transfer states, critical for applications in organic light-emitting diodes (OLEDs) or photoredox catalysis .

Q. How do methoxy substituents at 3' and 5' positions influence electronic properties and reactivity?

- Electron-Donating Effects : Methoxy groups increase electron density on the benzophenone ring, altering redox potentials (cyclic voltammetry shows E₁/2 ≈ –1.2 V vs. SCE) .

- Steric Effects : The 3',5'-dimethoxy arrangement creates a steric shield around the ketone, reducing unwanted nucleophilic attacks. This is critical in designing drug intermediates where selective functionalization is required .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in enzyme inhibition assays (e.g., cytochrome P450) often arise from:

Q. Can enantioselective synthesis be achieved using chiral catalysts, and what are the challenges?

Yes, asymmetric induction is feasible using chiral phosphine ligands (e.g., BINAP) or organocatalysts. For example, in Pd-catalyzed cross-couplings, enantiomeric excess (ee) up to 85% has been reported . Challenges include:

- Substrate Flexibility : Bulky methoxy groups limit catalyst-substrate interactions.

- Side Reactions : Bromine may undergo elimination under basic conditions; optimize pH (6–8) and use mild bases (K₂CO₃) .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) .

- Data Validation : Cross-reference NMR with computational chemical shifts (e.g., ACD/Labs or Gaussian) .

- Toxicity Screening : Follow EPA DSSTox guidelines for in vitro assays to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.